

A Comparative Guide to the Hemodynamic Effects of SR 42128

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This guide provides a comparative analysis of the hemodynamic effects of the renin inhibitor **SR 42128**, with a focus on the available experimental data to assess the consistency of its reported effects. While direct reproducibility studies were not identified, this document synthesizes findings from multiple studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Data Summary: Hemodynamic Effects of SR 42128 and Captopril

The following table summarizes the quantitative data on the hemodynamic effects of **SR 42128** in comparison to the ACE inhibitor captopril, as observed in conscious, sodium-depleted baboons.



| Parameter | SR 42128 | Captopril | Control |
|--------------------------------------|-----------------------------------------|----------------------------|-----------------------|
| Dose | 8 mg/kg (30-min perfusion) | 3 mg/kg (i.v.) | - |
| Mean Arterial Pressure (MAP) | Decreased | Decreased | No significant change |
| Total Peripheral Resistance (TPR) | Decreased | Decreased | No significant change |
| Cardiac Output (CO) | Decreased | Not significantly modified | No significant change |
| Heart Rate (HR) | Not altered | Not significantly modified | No significant change |
| Plasma Renin Activity (PRA) | Decreased to almost undetectable levels | Increased twofold | No significant change |
| dP/dtmax | Not altered | Not significantly modified | No significant change |

Data extracted from a study in conscious, sodium-depleted baboons.[1]

In a separate study on anesthetized baboons, **SR 42128** administered at 9 mg/kg decreased arterial pressure and systemic vascular resistance (SVR) while increasing cardiac output in sodium-depleted animals.[2] In normal (sodium-replete) baboons, a higher dose of 12 mg/kg was required to elicit a similar hemodynamic response.[2] In both sodium-depleted and normal baboons, heart rate was slightly increased, and plasma renin activity was consistently inhibited. [2]

Experimental Protocols

The following methodologies are based on the available information from the cited studies.

Study 1: Hemodynamic Effects in Conscious, Sodium-Depleted Baboons[1]

Subjects: Conscious baboons.



- Pre-treatment: Sodium depletion induced by furosemide.
- Drug Administration:
 - SR 42128: 8 mg/kg administered as a 30-minute perfusion.
 - Captopril: 3 mg/kg administered intravenously (i.v.).
- Hemodynamic Parameters Measured:
 - Plasma Renin Activity (PRA)
 - Heart Rate (HR)
 - Mean Arterial Pressure (MAP)
 - Cardiac Output (CO)
 - First derivative of the left intraventricular pressure (dP/dt)
 - Total Peripheral Resistance (TPR)

Study 2: Hemodynamic Response in Normal and Sodium-Depleted Anesthetized Baboons[2]

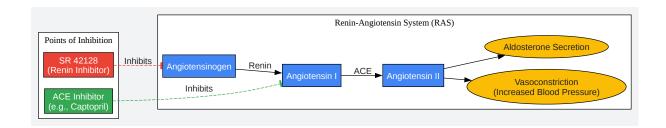
- Subjects: Anesthetized baboons, separated into normal and sodium-depleted groups.
- Drug Administration:
 - SR 42128: Intravenous administration. Doses of 9 mg/kg and 12 mg/kg were evaluated.
- Hemodynamic Parameters Measured:
 - Arterial Pressure (AP)
 - Systemic Vascular Resistance (SVR)
 - Cardiac Output
 - Heart Rate



Plasma Renin Activity (PRA)

Signaling Pathways and Mechanism of Action

SR 42128 is a potent inhibitor of renin.[1][3] Renin is an enzyme that plays a crucial role in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. The diagram below illustrates the RAS and the points of inhibition for **SR 42128** and a comparator, an Angiotensin-Converting Enzyme (ACE) inhibitor like captopril.



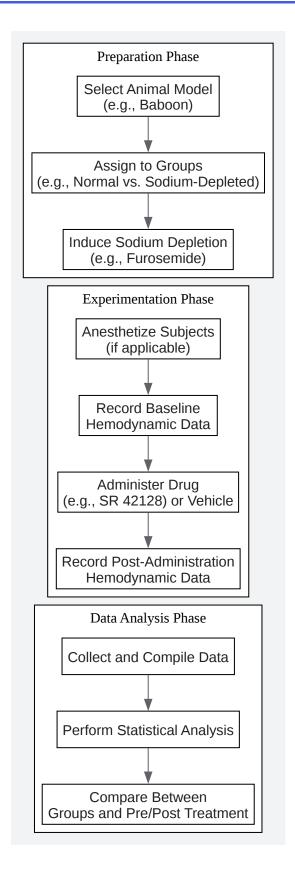
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Caption: The Renin-Angiotensin System and points of inhibition.

Experimental Workflow

The following diagram outlines a generalized experimental workflow for assessing the hemodynamic effects of pharmacological agents based on the methodologies described in the referenced studies.





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Caption: Generalized workflow for hemodynamic studies.



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References

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